molecular formula C8H4Br2F2O B13661978 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone

Cat. No.: B13661978
M. Wt: 313.92 g/mol
InChI Key: ZVVJUBARIGVRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a brominated and fluorinated derivative of acetophenone, characterized by the presence of two bromine atoms and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-bromo-2,4-difluorophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H4Br2F2O

Molecular Weight

313.92 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2,4-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2H,3H2

InChI Key

ZVVJUBARIGVRNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)CBr

Origin of Product

United States

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